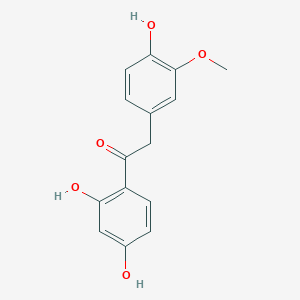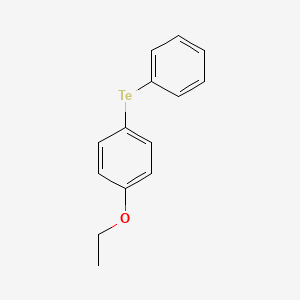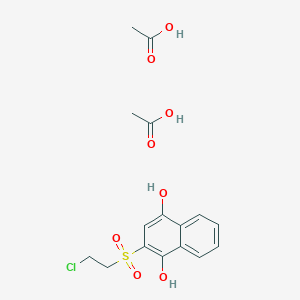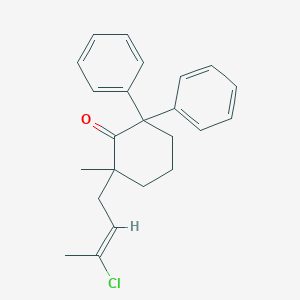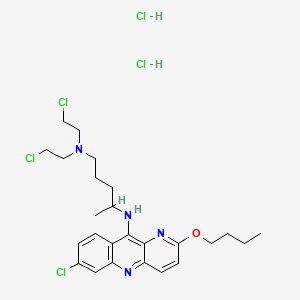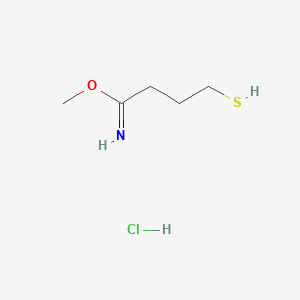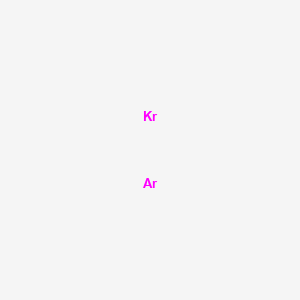
Argon;krypton
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon and krypton are both noble gases, belonging to Group 18 of the periodic table. These gases are colorless, odorless, and tasteless, and they exhibit very low chemical reactivity due to their full valence electron shells. Argon is the third-most abundant gas in the Earth’s atmosphere, while krypton is present in trace amounts. Both gases have unique properties that make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Argon and krypton are typically obtained through the fractional distillation of liquid air. This process involves cooling air to very low temperatures until it liquefies, then gradually warming it to separate the different components based on their boiling points. Argon, with a boiling point of -185.7°C, and krypton, with a boiling point of -153.2°C, can be isolated from the mixture .
Industrial Production Methods: In industrial settings, argon and krypton are produced in large quantities using air separation units (ASUs). These units employ cryogenic distillation to separate air into its primary components: nitrogen, oxygen, argon, and trace gases like krypton and xenon. The process involves compressing and cooling air to liquefy it, followed by distillation to separate the gases based on their boiling points .
Chemical Reactions Analysis
Types of Reactions: Noble gases like argon and krypton are generally unreactive due to their full valence electron shells. under specific conditions, they can form compounds, particularly with highly electronegative elements like fluorine. For example, krypton can form krypton difluoride (KrF₂) when reacted with fluorine gas under controlled conditions .
Common Reagents and Conditions: The formation of noble gas compounds typically requires extreme conditions, such as high pressures, low temperatures, or the presence of strong oxidizing agents. For instance, krypton difluoride is synthesized by reacting krypton with fluorine gas at low temperatures and high pressures .
Major Products Formed: The primary compounds formed from reactions involving argon and krypton are their fluorides. Krypton difluoride (KrF₂) is one of the most well-known compounds, used in various chemical and industrial applications .
Scientific Research Applications
Chemistry: In chemistry, argon is commonly used as an inert gas shield in welding and high-temperature processes to prevent oxidation. Krypton, on the other hand, is used in gas discharge tubes and fluorescent lamps due to its ability to produce bright light when electrically stimulated .
Biology and Medicine: Argon has applications in medical procedures, such as argon plasma coagulation, which is used to control bleeding during surgeries. Krypton is used in some medical imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT) scans .
Industry: In the industrial sector, argon is used in the production of high-quality steel and in the manufacturing of semiconductors. Krypton is used in high-performance lighting, such as photographic flashes and energy-efficient fluorescent lamps .
Mechanism of Action
The inert nature of argon and krypton means they do not readily participate in chemical reactions under normal conditions. when they do form compounds, the mechanism typically involves the transfer of electrons to or from highly electronegative elements like fluorine. This results in the formation of stable noble gas compounds, such as krypton difluoride .
Comparison with Similar Compounds
Similar Compounds: Other noble gases, such as neon, xenon, and radon, share similar properties with argon and krypton. These gases are also colorless, odorless, and exhibit low chemical reactivity due to their full valence electron shells .
Uniqueness: Argon is unique in its abundance and widespread use in industrial applications, particularly in welding and steel production. Krypton, while less abundant, is valued for its use in high-performance lighting and medical imaging. Compared to other noble gases, krypton has a higher atomic mass and density, which contributes to its specific applications .
Properties
CAS No. |
51184-77-1 |
|---|---|
Molecular Formula |
ArKr |
Molecular Weight |
123.7 g/mol |
IUPAC Name |
argon;krypton |
InChI |
InChI=1S/Ar.Kr |
InChI Key |
WZSUOQDIYKMPMT-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Kr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


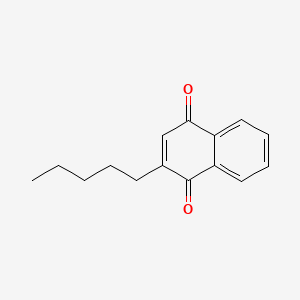

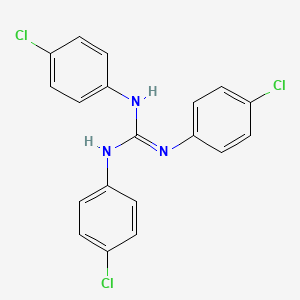
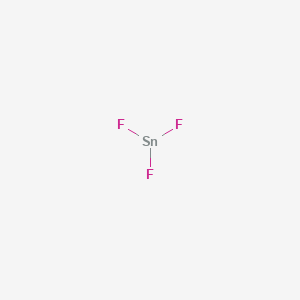
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
